molecular formula C24H27N3O4 B281870 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid

4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid

Numéro de catalogue B281870
Poids moléculaire: 421.5 g/mol
Clé InChI: QXSXRVWPDIXKLT-QXMHVHEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function and memory. Activation of α7 nicotinic receptors by 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid leads to an increase in intracellular calcium levels and the release of neurotransmitters such as acetylcholine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression, and increasing synaptic plasticity. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurological disorders such as Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a research tool is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. However, one limitation of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.

Orientations Futures

Future research on 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in a range of neurological and psychiatric disorders. This could include investigating its effects on synaptic plasticity and neuroinflammation, as well as exploring its potential as a cognitive enhancer or neuroprotective agent. Additionally, further research could explore the potential of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes.

Méthodes De Synthèse

The synthesis of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to obtain the intermediate 4-(4-isopropylphenyl)-1,2-dihydropyrazine-3,5-dione. This intermediate is then reacted with 4-(chlorocarbonyl)aniline to form the key intermediate 4-(2-{[4-(4-isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.

Applications De Recherche Scientifique

4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Propriétés

Formule moléculaire

C24H27N3O4

Poids moléculaire

421.5 g/mol

Nom IUPAC

(Z)-4-oxo-4-[2-[4-(4-propan-2-ylphenyl)piperazine-1-carbonyl]anilino]but-2-enoic acid

InChI

InChI=1S/C24H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-13-15-27(16-14-26)24(31)20-5-3-4-6-21(20)25-22(28)11-12-23(29)30/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,29,30)/b12-11-

Clé InChI

QXSXRVWPDIXKLT-QXMHVHEDSA-N

SMILES isomérique

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O

SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O

SMILES canonique

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.